what is the structure of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
what is the structure of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
An In-depth Technical Guide to Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its molecular structure, explore robust synthetic protocols, and illuminate its role as a versatile scaffold in the development of novel therapeutics. This document is intended to serve as a foundational resource, blending established chemical principles with practical, field-proven insights for professionals engaged in drug discovery and organic synthesis.
Core Structural Analysis and Physicochemical Profile
The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate represents a key synthetic intermediate, combining the indazole nucleus with a reactive ester functional group, making it a valuable building block for creating diverse chemical libraries.[2][3]
Nomenclature and Chemical Identifiers
A precise understanding begins with proper identification. The properties of this compound are summarized below:
| Property | Value | Source |
| IUPAC Name | ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | [4] |
| CAS Number | 4492-02-8 | |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [5] |
| Molecular Weight | 194.23 g/mol | [4] |
| Appearance | Solid | |
| SMILES | CCOC(=O)C1=NNC2=C1CCCC2 | [4] |
| InChI Key | HESKTUHERVMQMI-UHFFFAOYSA-N | [4] |
Key Structural Features
The molecule's architecture is a fusion of a pyrazole ring and a saturated six-membered carbocycle (a cyclohexane ring). This tetrahydro-indazole core is distinct from the fully aromatic indazole.
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Fused Heterocyclic System: The structure consists of a pyrazole ring fused to a cyclohexane ring. The pyrazole moiety provides sites for hydrogen bonding and potential metal coordination, while the saturated cyclohexane ring imparts a three-dimensional character that can be crucial for specific binding interactions with biological targets.
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Tautomerism: The "1H" designation specifies that the hydrogen atom is located on the nitrogen at position 1 of the pyrazole ring. This is the thermodynamically favored tautomer in many cases, though the position of this proton can influence reactivity, particularly in N-alkylation reactions.
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Ethyl Carboxylate Group: Positioned at C3, the ethyl ester is a critical functional handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide array of amides, hydrazides, and other derivatives, serving as the primary vector for molecular elaboration in drug design.[1][6]
Caption: 2D Structure of the title compound.
Spectroscopic Signature for Structural Verification
Empirical verification of the structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic downfield signal for the N-H proton (δ > 10 ppm), which is often broad. The ethyl group will present as a quartet (CH₂) and a triplet (CH₃). The four methylene groups (CH₂) of the cyclohexane ring will appear as complex multiplets in the aliphatic region (δ 1.5-3.0 ppm).
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¹³C NMR Spectroscopy: The carbon spectrum will be distinguished by the ester carbonyl signal (C=O) around δ 160-170 ppm. The carbons of the pyrazole ring will appear further downfield, while the four sp³ hybridized carbons of the cyclohexane ring will be found in the upfield region.
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Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of principal functional groups. A sharp, strong absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretch of the ester. A broad absorption in the region of 3200-3400 cm⁻¹ is indicative of the N-H stretching vibration.
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Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula (C₁₀H₁₄N₂O₂) by identifying the molecular ion peak [M+H]⁺ at m/z 195.1128.
Synthesis and Chemical Reactivity
The synthesis of this scaffold is efficient and typically relies on well-established cyclocondensation reactions. The causality behind the chosen synthetic route is the ready availability of starting materials and the high-yielding nature of the transformation.
Primary Synthetic Protocol: Cyclocondensation
The most common and industrially scalable synthesis involves the reaction of an activated cyclohexane derivative with a hydrazine source. This is a variation of the Knorr pyrazole synthesis.
Workflow: Synthesis via Cyclocondensation
Caption: General workflow for synthesis.
Detailed Experimental Protocol:
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Reaction Setup: To a solution of ethyl 2-oxocyclohexane-1-carboxylate (1.0 equivalent) in absolute ethanol (5-10 volumes), add hydrazine hydrate (1.1-1.5 equivalents) dropwise at room temperature.
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Execution: The reaction mixture is heated to reflux (approximately 78 °C) and maintained for 4-12 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Scientific Rationale: The initial step is the formation of a hydrazone intermediate via nucleophilic attack of the hydrazine on the ketone carbonyl. The subsequent intramolecular cyclization is driven by the attack of the second nitrogen atom on the ester carbonyl, followed by dehydration to form the stable pyrazole ring.
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Work-up and Isolation: Upon completion, the reaction mixture is cooled to ambient temperature and the solvent is removed under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product as a solid.
Core Derivatization Strategies
The true utility of this compound lies in its capacity for diversification. Two primary sites are targeted for modification in drug discovery campaigns: the N1-position of the pyrazole ring and the C3-ester.
Derivatization Pathways
Caption: Key derivatization pathways.
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N-Alkylation/Arylation: The N-H proton is acidic and can be deprotonated with a mild base (e.g., K₂CO₃, Cs₂CO₃) to form an anion that readily reacts with various electrophiles like alkyl halides or aryl halides (in the case of Buchwald-Hartwig or Ullmann coupling), providing access to a wide range of N-substituted analogs.
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Amide Formation: Saponification (hydrolysis) of the ethyl ester using a base like lithium hydroxide yields the corresponding 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.[7] This carboxylic acid is a versatile precursor for forming amide bonds by reacting with a diverse set of amines using standard peptide coupling reagents (e.g., EDC, HOBT, HATU).[1] This is a cornerstone strategy in medicinal chemistry to modulate solubility, cell permeability, and target engagement.
Applications in Drug Discovery and Development
The tetrahydro-indazole scaffold is a key component in a variety of therapeutic agents, demonstrating its value in targeting complex biological systems.
Intermediate for Active Pharmaceutical Ingredients (APIs)
This molecule serves as a pivotal intermediate in the synthesis of more complex drug candidates. Its derivatives have been investigated for a range of biological activities, including:
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Anti-inflammatory and Analgesic Agents: Derivatives have been explored as antagonists for receptors like the prostanoid EP4 receptor, which is implicated in inflammation and cancer immunotherapy.[8]
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Anticancer Agents: The indazole nucleus is found in numerous kinase inhibitors and other anti-proliferative agents.[1][3] The ability to rapidly generate diverse libraries from this core structure is invaluable for screening against cancer targets.
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Neurological Disorders: The scaffold has been used to develop compounds targeting the central nervous system, including potential treatments for epilepsy.[2]
Case Study: A Scaffold for Kinase Inhibitors
Many protein kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The N-H group of the indazole can act as a crucial hydrogen bond donor, mimicking the interactions of ATP. By synthesizing a library of N1-substituted and C3-amide derivatives of the title compound, researchers can systematically probe the steric and electronic requirements of the kinase active site to optimize potency and selectivity.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure safety.
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Hazard Identification: According to GHS classifications, this compound and its close analogs may be harmful if swallowed, in contact with skin, or if inhaled.[4][7] It can also cause skin and serious eye irritation.[9]
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Recommended Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[2]
Conclusion and Future Outlook
Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is more than just a chemical entity; it is a versatile platform for innovation in drug discovery. Its straightforward synthesis and multiple points for chemical modification provide a robust foundation for the development of novel small-molecule therapeutics. Future research will likely continue to leverage this scaffold to explore new biological targets and to design next-generation medicines with improved efficacy and safety profiles. The inherent structural features of this compound ensure its continued relevance in the ongoing quest for new treatments for human diseases.
References
-
ChemBK. (2024). ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate - Introduction. Available from: [Link]
- Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Advanced Biochemicals. Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1999). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available from: [Link]
-
PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. Available from: [Link]
-
Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]
-
PubChem. ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
Journal of Medicinal Chemistry. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. ACS Publications. Available from: [Link]
-
Chemdad. 1H-Indazole-3-carboxylicacid,4,5,6,7-tetrahydro-1-methyl-7-oxo-,ethylester(9CI). Available from: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate - Advanced Biochemicals [advancedbiochemicals.com]
- 6. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 7. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | C8H10N2O2 | CID 648852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
